molecular formula C8H16O3 B14457981 Methyl 3-ethyl-3-hydroxypentanoate CAS No. 74126-51-5

Methyl 3-ethyl-3-hydroxypentanoate

Cat. No.: B14457981
CAS No.: 74126-51-5
M. Wt: 160.21 g/mol
InChI Key: WYUTVGUNUTYAAE-UHFFFAOYSA-N
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Description

Methyl 3-ethyl-3-hydroxypentanoate is an organic compound with the molecular formula C8H16O3. It is a derivative of pentanoic acid and is characterized by the presence of a hydroxyl group and an ester functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-ethyl-3-hydroxypentanoate can be synthesized through several methods. One common approach involves the esterification of 3-ethyl-3-hydroxypentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and catalysts, along with precise control of temperature and pressure, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-3-hydroxypentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-ethyl-3-oxopentanoic acid or 3-ethyl-3-oxopentanoate.

    Reduction: Formation of 3-ethyl-3-hydroxypentanol.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Methyl 3-ethyl-3-hydroxypentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-ethyl-3-hydroxypentanoate involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-hydroxypentanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 3-hydroxypentanoate: Lacks the ethyl group present in methyl 3-ethyl-3-hydroxypentanoate.

    3-Hydroxy-3-methylpentanoic acid: Similar structure but with a carboxylic acid group instead of an ester group.

Uniqueness

This compound is unique due to the presence of both an ethyl group and a hydroxyl group on the pentanoate backbone. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

74126-51-5

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

methyl 3-ethyl-3-hydroxypentanoate

InChI

InChI=1S/C8H16O3/c1-4-8(10,5-2)6-7(9)11-3/h10H,4-6H2,1-3H3

InChI Key

WYUTVGUNUTYAAE-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC(=O)OC)O

Origin of Product

United States

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